H-Arginine-Phenylalanine(4-Nitrogen)-Leucine-Proline-Threonine-OH, commonly referred to as H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, is a synthetic peptide that comprises a sequence of six amino acids. This compound is notable for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. The presence of specific amino acids contributes to its unique properties and biological activities.
The peptide is synthesized through various chemical methods, primarily focusing on solid-phase peptide synthesis techniques. The amino acids in the sequence are derived from natural sources, with modifications that enhance their stability and biological activity.
H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is classified as a bioactive peptide due to its potential therapeutic effects. It falls under the category of synthetic peptides used in research and pharmaceutical applications.
The synthesis of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The synthesis requires precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of protecting groups for amino acids is crucial in preventing unwanted reactions during synthesis.
The molecular structure of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH can be represented as follows:
The compound's structure includes functional groups characteristic of amino acids, such as amine (-NH₂) and carboxylic acid (-COOH) groups, contributing to its biochemical properties.
In biochemical contexts, H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH can participate in various reactions:
Understanding the reactivity of functional groups within the peptide is essential for designing derivatives with improved efficacy or stability.
The mechanism of action of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH primarily involves:
Research indicates that modifications at specific positions within the peptide can significantly alter its binding affinity and biological activity.
Relevant analyses such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm structural integrity and purity.
The rational modification of amino acid residues in therapeutic peptides has evolved significantly over six decades, driven by the need to overcome inherent limitations of natural peptides—primarily enzymatic instability and poor membrane permeability. Early innovations focused on D-amino acid substitutions and N-terminal acetylation, as pioneered in opioid peptides like [D-Ala2]-enkephalin, which exhibited enhanced stability and blood-brain barrier penetration [1]. The 1980s saw the emergence of conformationally constrained residues (e.g., α,α-disubstituted glycines) to stabilize β-turns and helices, notably in somatostatin analogs [1] [4].
The introduction of non-natural aromatic residues marked a transformative advancement. Key milestones include:
Table 1: Evolution of Key Amino Acid Modifications in Peptide Therapeutics
Era | Modification Type | Representative Residues | Therapeutic Impact |
---|---|---|---|
1960s-70s | D-Amino acids | D-Ala, D-Phe | Enhanced proteolytic stability |
1980s-90s | Cyclic constraints | 1-Aminocyclopentanecarboxylic acid (Ac5c) | Stabilized secondary structures |
1990s-2000s | Aromatic substitutions | Phe(4-NO2), 2,6-Dimethyltyrosine (Dmt) | Improved receptor selectivity and BBB penetration [4] |
2010s-present | Multifunctional side chains | Phe(4-NH2), Map (α-methylene-β-aminopropanoic acid) | Tunable polarity, conjugation sites, and enhanced bioavailability [1] [4] |
Solid-phase peptide synthesis (SPPS) enabled precise incorporation of these residues, while combinatorial libraries accelerated SAR studies. Phe(4-NH2) emerged as particularly versatile due to its hydrogen-bonding capability (via -NH2) and aromatic surface area, allowing simultaneous optimization of affinity and solubility [3] [4].
The selection of Phe(4-NH2) at position 2 in H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH reflects deliberate molecular engineering to address three core challenges in peptide drug design:
Receptor Affinity Optimization:The electron-donating -NH2 group enhances π-stacking with tryptophan/tyrosine residues in hydrophobic receptor pockets (e.g., opioid or angiotensin receptors). Comparative studies show Phe(4-NH2) increases binding affinity 3-5 fold over native Phe in hemorphin analogs by forming auxiliary hydrogen bonds with Asp/Glu residues in active sites [4] [6]. This is corroborated by the 20-fold higher µ-opioid receptor affinity of endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) analogs when Phe4 is replaced with Phe(4-NH2) [4].
Metabolic Stabilization:The -NH2 group disrupts substrate recognition by aminopeptidases and chymotrypsin-like proteases, which typically cleave N-terminal to aromatic residues. Phe(4-NH2) reduces degradation rates by >50% in plasma compared to unmodified Phe, as validated in stability assays of LVV-hemorphin-7 analogs [4] [8].
Functionalization Handle:The aromatic amine serves as a site-specific conjugation point for fluorophores, radioligands, or carrier proteins without perturbing the peptide backbone. For example, biotin-βAla-βAla-Phe(4-NH2) constructs enable avidin-based purification of receptor complexes [6], while 18F-labeled derivatives facilitate PET imaging [5].
Table 2: Comparative Properties of Phenylalanine Derivatives in Peptide Design
Residue | Side Chain Structure | Key Interactions | Proteolytic Stability | Applications |
---|---|---|---|---|
Phe | -CH2-C6H5 | Hydrophobic, π-π stacking | Low | Baseline reference |
Phe(4-NO2) | -CH2-C6H4-NO2 | Dipole, charge transfer | Moderate | Spectroscopic probes [3] |
Phe(4-NH2) | -CH2-C6H4-NH2 | H-bond donor, π-cation | High | Receptor targeting, conjugation scaffolds [3] [4] [6] |
Dmt | -CH2-C6H2(CH3)2-OH | H-bond, steric bulk | High | Opioid/antioxidant peptides |
The pentapeptide’s sequence further leverages secondary structure inducers:
This architecture demonstrates the power of combining global backbone stabilization (via Pro-induced turns) with local side-chain optimization (via Phe(4-NH2)) to achieve target-specific bioactivity [1] [4].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3